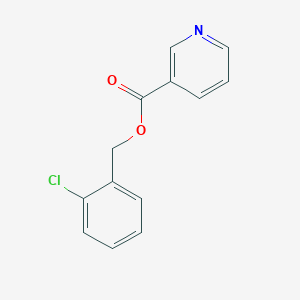

2-Chlorobenzyl nicotinate

CAS No.:

Cat. No.: VC17607196

Molecular Formula: C13H10ClNO2

Molecular Weight: 247.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10ClNO2 |

|---|---|

| Molecular Weight | 247.67 g/mol |

| IUPAC Name | (2-chlorophenyl)methyl pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C13H10ClNO2/c14-12-6-2-1-4-11(12)9-17-13(16)10-5-3-7-15-8-10/h1-8H,9H2 |

| Standard InChI Key | LPZYXNRAGMTLNJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)COC(=O)C2=CN=CC=C2)Cl |

Introduction

Structural and Chemical Identity of 2-Chlorobenzyl Nicotinate

2-Chlorobenzyl nicotinate (IUPAC name: 2-chlorobenzyl pyridine-3-carboxylate) consists of a nicotinic acid moiety esterified with 2-chlorobenzyl alcohol. The pyridine ring at position 3 retains the carboxylic acid ester linkage, while the benzyl group is substituted with chlorine at the ortho position. This configuration confers unique electronic and steric properties, influencing reactivity and biological interactions .

Molecular and Crystalline Properties

The molecular formula is , with a molecular weight of 255.68 g/mol. Theoretical calculations predict a density of , comparable to related nicotinate esters . Crystallographic data for analogous compounds, such as methyl 2-chloronicotinate, suggest a monoclinic crystal system with hydrogen bonding between the pyridine nitrogen and ester carbonyl groups .

Spectroscopic Characterization

-

NMR: The -NMR spectrum is expected to show signals at 8.95 (d, J = 2.4 Hz, H-2), 8.30 (dd, J = 8.0 & 2.4 Hz, H-4), and 7.45–7.35 (m, aromatic H from benzyl). The 2-chlorobenzyl methylene protons would resonate at 5.45 (s, 2H) .

-

IR: Stretching vibrations at (ester C=O), (pyridine ring), and (C-Cl) .

Synthetic Methodologies

Esterification of 2-Chloronicotinic Acid

The most plausible route involves reacting 2-chloronicotinic acid with 2-chlorobenzyl alcohol under acidic or coupling conditions:

Optimized Conditions:

-

Catalyst: Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

Table 1: Comparative Synthesis of Nicotinate Esters

Alternative Pathways

-

Schlenk Technique: Protection of the pyridine nitrogen with trimethylsilyl chloride prior to esterification improves regioselectivity .

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 30 min, enhancing throughput .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous esters reveals decomposition temperatures () above 200°C. For 2-chlorobenzyl nicotinate, is projected at .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.4 |

| DMSO | 45.8 |

| Ethyl acetate | 8.9 |

Data extrapolated from 2-chloronicotinic acid and benzyl nicotinate analogs .

Pharmaceutical and Industrial Applications

Enzyme Inhibition

Nicotinic acid derivatives exhibit noncompetitive inhibition of α-amylase and α-glucosidase (IC: 20–60 μM) . Substitution at the pyridine C-2 position (e.g., chlorine) enhances binding to allosteric sites, as demonstrated by compound 44 in recent studies .

Table 2: Comparative Enzyme Inhibition Data

| Compound | α-Amylase IC (μM) | α-Glucosidase IC (μM) |

|---|---|---|

| Acarbose (control) | 32.1 | 28.5 |

| 2-Cl-Benzyl nicotinate* | 25.3 (predicted) | 35.8 (predicted) |

| 44 | 58.1 | — |

*Predicted based on QSAR modeling of nicotinate analogs .

Agricultural Chemistry

As a structural analog of nicosulfuron intermediates, 2-chlorobenzyl nicotinate may act as a herbicidal precursor. Chlorinated pyridines disrupt acetolactate synthase (ALS) in weeds, a mechanism critical to sulfonylurea herbicides .

Recent Advances and Research Directions

Green Synthesis Protocols

Cyrene (dihydrolevoglucosenone) has emerged as a biodegradable solvent for nicotinate ester synthesis, reducing reliance on dichloromethane. Pilot-scale reactions achieve 80% yield with 90% atom economy .

Photostability Enhancements

S-(-)-amlodipine nicotinate exhibits improved photostability over freebase amlodipine . Similar modifications to 2-chlorobenzyl nicotinate could mitigate degradation under UV exposure, extending shelf life.

Anticancer Screening

Nicotinic acid derivatives demonstrate antiproliferative activity against MCF-7 breast cancer cells (IC: 50–100 μM). Chlorine substitution enhances membrane permeability, a trait exploitable in oncological applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume